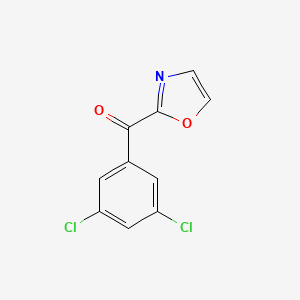

2-(3,5-Dichlorobenzoyl)oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

DCBO is synthesized by the reaction of 3,5-Dichlorobenzoic acid and oxazole in the presence of a condensing agent. There have been advances in synthetic strategies of benzoxazoles using 2-aminophenol as a precursor . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .

Molecular Structure Analysis

The oxazole nucleus is a heterocyclic five-membered ring that contains two unsaturation points. A carbon atom supports a nitrogen atom at position 3 and an oxygen atom at position 1 . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .

Chemical Reactions Analysis

Oxazole derivatives possess potent anticancer activity by inhibiting novel targets such as STAT3 and Gquadruplex . Oxazoles also inhibit tubulin protein to induce apoptosis in cancer cells . The chemistry of heterocyclic compounds is one of the most complex and intriguing branches of organic chemistry .

Applications De Recherche Scientifique

Coordination Chemistry

Oxazoline ligands, which include compounds like 2-(3,5-Dichlorobenzoyl)oxazole, have been extensively utilized in transition metal-catalyzed asymmetric organic syntheses. These ligands offer versatility in design, straightforward synthesis from readily available precursors, and the ability to modulate chiral centers near donor atoms. Their role in transition metal coordination chemistry, particularly in structural characterization in both solid state and solution, is significant (Gómez, Muller, & Rocamora, 1999).

Medicinal Chemistry

Oxazole compounds, including 2-(3,5-Dichlorobenzoyl)oxazole, show versatile biological activities due to their ability to bind with various enzymes and receptors through non-covalent interactions. These compounds have been actively researched as medicinal drugs for various diseases, displaying a broad spectrum of biological activities (Zhang, Zhao, & Zhou, 2018).

Therapeutic Potentials

Oxazole derivatives, such as 2-(3,5-Dichlorobenzoyl)oxazole, have gained attention for their wide spectrum of biological activities in medical applications. Research has focused on synthesizing various oxazole derivatives and screening them for therapeutic potential (Kakkar & Narasimhan, 2019).

Anticancer Research

Oxazole-based compounds are targeted in anticancer research due to their structural and chemical diversity. 2-(3,5-Dichlorobenzoyl)oxazole, as part of the oxazole class, may interact with different enzymes and receptors, making it a potential candidate in the discovery of new anticancer drugs (Chiacchio et al., 2020).

Synthetic Chemistry

2-(3,5-Dichlorobenzoyl)oxazole may be used in synthetic chemistry as a precursor or intermediate. For example, its reactivity and transformation capabilities in reactions like photooxygenation have been explored for the synthesis of various chemical entities, including macrolides (Wasserman, Gambale, & Pulwer, 1981).

Catalytic Synthesis

The compound also finds application in catalytic synthesis, particularly in the formation of oxazoles. Its involvement in reactions using gold catalysis and other methods demonstrates its versatility in organic synthesis (Luo, Ji, Li, & Zhang, 2012).

Transition-Metal-Free Synthesis

In drug discovery, transition-metal-free methods for synthesizing oxazoles, like 2-(3,5-Dichlorobenzoyl)oxazole, are significant due to the toxicity, price, or scarcity of some transition metals. This approach is crucial for the easy accessibility of oxazoles in pharmaceutical development (Ibrar et al., 2016).

Corrosion Inhibition

Interestingly, derivatives of oxazole have been studied for their potential in corrosion inhibition. This application demonstrates the compound's versatility beyond biological and synthetic chemistry (Moretti, Guidi, & Fabris, 2013).

Safety And Hazards

According to the safety data sheet, 2-(3,5-Dichlorobenzoyl)oxazole is harmful if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation . Therefore, it is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . The important information presented in various manuscripts will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents . Oxazole is a promising entity to develop new anticancer drugs .

Propriétés

IUPAC Name |

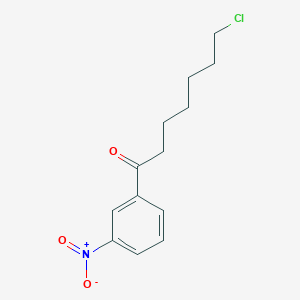

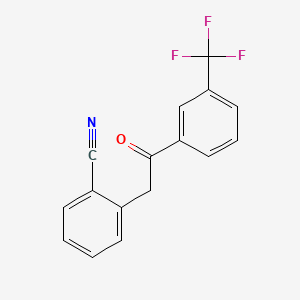

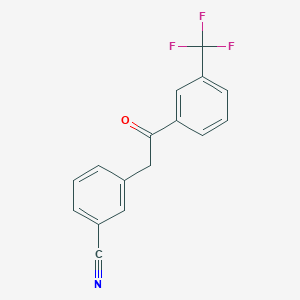

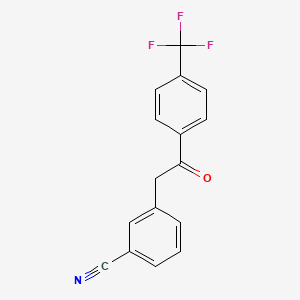

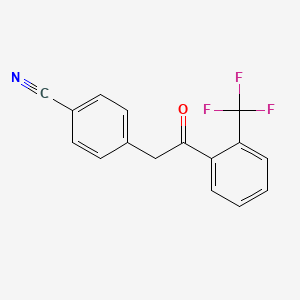

(3,5-dichlorophenyl)-(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-7-3-6(4-8(12)5-7)9(14)10-13-1-2-15-10/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALFWGLRGMSTDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)C(=O)C2=CC(=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642114 |

Source

|

| Record name | (3,5-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Dichlorobenzoyl)oxazole | |

CAS RN |

898784-28-6 |

Source

|

| Record name | (3,5-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.